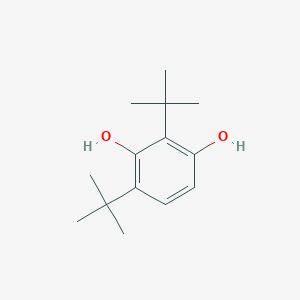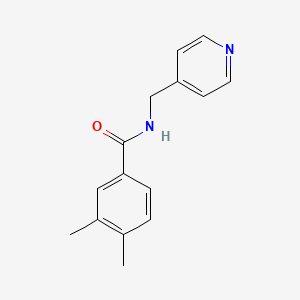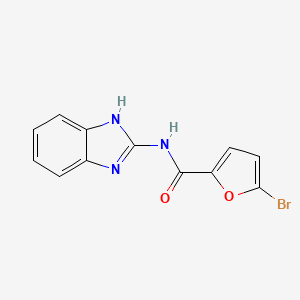
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide
描述
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and furan. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while furan is a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the 5-position of the furan ring and a carboxamide group at the 2-position of the benzimidazole ring makes this compound unique and potentially useful in various scientific applications.
作用机制
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes like glucokinase , and cellular structures such as microtubules . The specific targets for this compound would need further experimental validation.
Mode of Action
For instance, some benzimidazole derivatives have been found to bind to the allosteric site of glucokinase, leading to its activation . Others have been reported to bind to tubulin proteins, disrupting microtubule assembly and causing chromosomal malsegregation .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to activate glucokinase, a key enzyme in the glycolysis pathway . Others have been reported to disrupt microtubule assembly, affecting cell division .
Pharmacokinetics
It is known that benzimidazole derivatives can be well absorbed and distributed in the body, metabolized, and then excreted . The specific ADME properties of this compound would need further experimental validation.
Result of Action
For instance, some benzimidazole derivatives have been found to activate glucokinase, leading to increased glucose metabolism . Others have been reported to disrupt microtubule assembly, affecting cell division and potentially leading to cell death .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives . The specific influences of environmental factors on this compound would need further experimental validation.
生化分析
Biochemical Properties
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucokinase, an enzyme that plays a key role in glucose metabolism. The interaction with glucokinase involves binding to the allosteric site of the enzyme, thereby enhancing its catalytic activity . Additionally, this compound has been shown to exhibit antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been found to induce cytotoxicity through mechanisms such as apoptosis and mitotic catastrophe . This compound influences cell signaling pathways, including those involving p53, a tumor suppressor protein. It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with glucokinase involves hydrogen bonding with residues in the allosteric site, resulting in enhanced enzyme activity . Additionally, this compound can inhibit the activity of microtubule-targeting agents, leading to disruption of microtubule dynamics and induction of cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing glucose metabolism . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glucokinase, influencing glucose metabolism . Additionally, it affects the levels of various metabolites, including glucose-6-phosphate and ATP, by modulating the activity of key metabolic enzymes . The compound’s impact on metabolic flux and metabolite levels can have significant implications for cellular energy homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with glucose transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its ability to modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of 1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated furan is then coupled with the benzimidazole derivative in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Hydrolysis: Formation of carboxylic acid and amine.
科学研究应用
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-bromofuran-3-carboxamide
- N-(1H-benzimidazol-2-yl)-4-bromofuran-2-carboxamide
- N-(1H-benzimidazol-2-yl)-5-chlorofuran-2-carboxamide
Uniqueness
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which may confer distinct chemical and biological properties. Its combination of benzimidazole and furan structures makes it a versatile compound for various applications.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVURQADUUTPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330320 | |
| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313231-24-2 | |
| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-Chlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B6141247.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
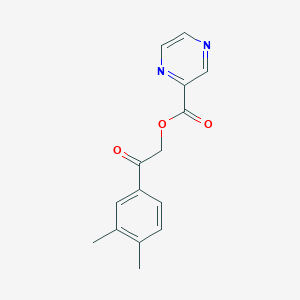
![2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile](/img/structure/B6141259.png)
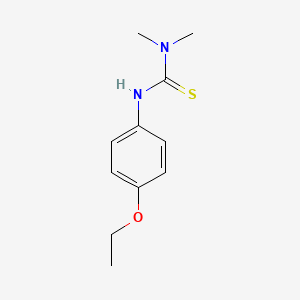
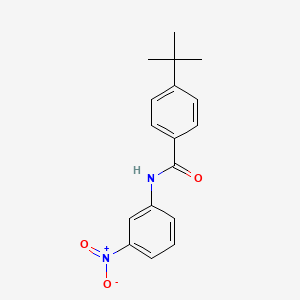
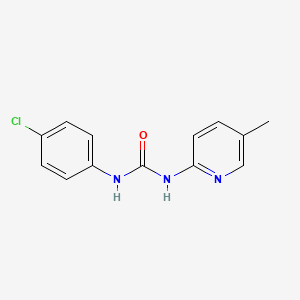
![2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
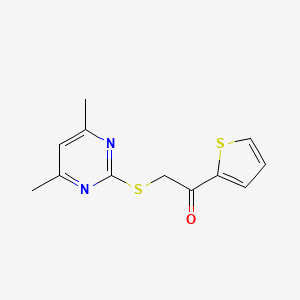
![2-[(2-Bromobenzoyl)amino]benzamide](/img/structure/B6141311.png)
